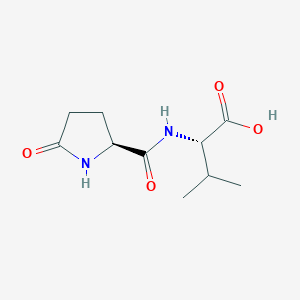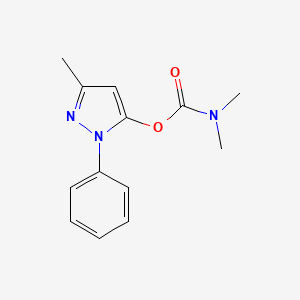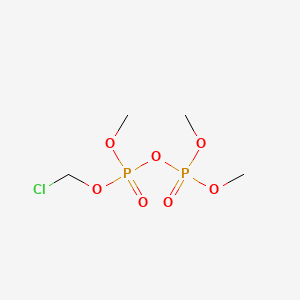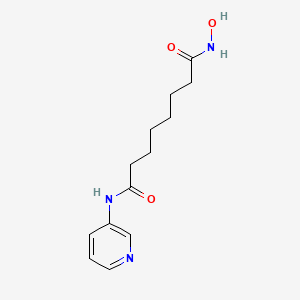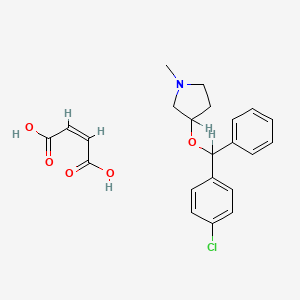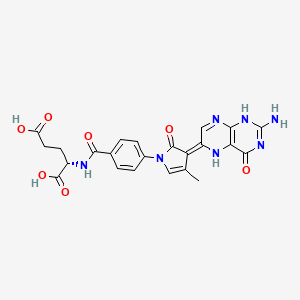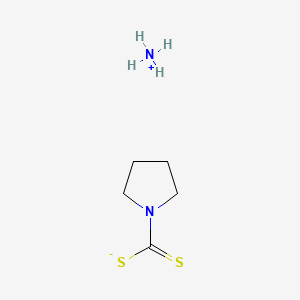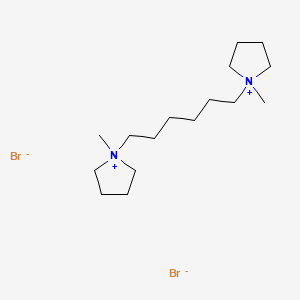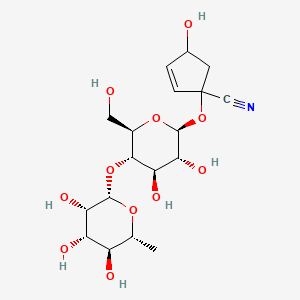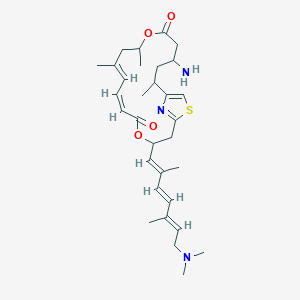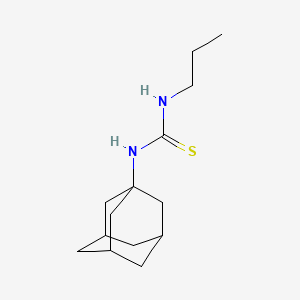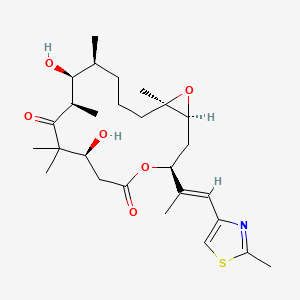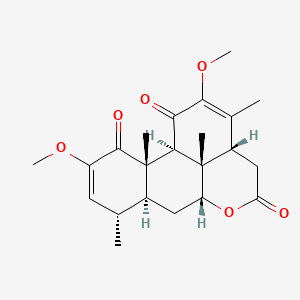
Quassin
Übersicht
Beschreibung
Quassin is a white, bitter, crystalline substance that is the prototypical example of the family of quassinoids . It can be extracted from the quassia tree, from which it gets its name . It was first isolated in 1937, and its chemical structure was elucidated in 1961 .
Synthesis Analysis
The quassinoids are a fascinating class of degraded triterpene natural products which possess, among other attributes, potent anti-cancer activity . Their complex polycyclic ring systems also serve as inspiration for the development of new chemical methods and strategies – especially those pertaining to C–C bond formation .Molecular Structure Analysis
Quassinoids are categorized into five distinct groups according to their basic skeleton, viz., C-18, C-19, C-20, C-22, and C-25 . This present entry reviews the structure, structure–activity relationship, and methods of isolation, detection, and characterization of quassinoids .Chemical Reactions Analysis
A copper-catalyzed double coupling enables a 3-step synthesis of the quassinoid core architecture . Using this transformation, the polycyclic core architecture of the quassinoids can be generated in only three linear steps from carvone epoxide, forming five carbon–carbon bonds in the process .Physical And Chemical Properties Analysis
Quassin is a white crystalline substance . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Antimalarial Properties
Quassin has been extensively studied for its antimalarial properties. Research highlights its effectiveness against resistant strains of Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. Investigations into natural quassinoids, as well as their synthetic and semisynthetic analogs, underscore the compound's potential in creating a new era of malaria chemotherapy. This is particularly relevant for combating cerebral malaria and strains resistant to existing nitrogenous drugs, leveraging ethnopharmacology as a rich source for novel drug discovery (Muhammad & Samoylenko, 2007).
Pharmacological Benefits of Picrasma Quassioides
Picrasma quassioides, a member of the Simaroubaceae family, is traditionally used in Asia and the Himalayas for treating fever, gastric discomfort, and pediculosis. A critical review of this plant, which contains quassinoids among its phytochemicals, reveals its anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-parasitic activities. These findings align with traditional uses and open avenues for further pharmacological research to confirm the safety, quality, and efficacy of P. quassioides as a herbal medicine (Muhammad Daniel Hakim Mohd Jamil et al., 2020).
Ethnomedicinal Uses and Phytochemistry of Quassia Amara
Quassia amara, known as ‘bitter-wood’, is a shrub native to Central and Southern America, known for its diverse constituents including quassinoids. It has been traditionally used for digestive problems, malaria, and hepatic disorders. The in-depth analysis highlights its anti-diabetic, anti-inflammatory, and antimalarial properties, among others. Despite its recognized medicinal value, Q. amara remains underexplored in clinical research, necessitating further investigation into its biological potential and therapeutic applications (Balkrishna et al., 2022).
Neurodegenerative Diseases and Quercetin Nanoformulations
While not directly related to quassin, research on quercetin, a dietary flavonoid, intersects with the broader interest in natural compounds for treating neurodegenerative diseases. Quercetin has shown neuroprotective actions against diseases like Alzheimer's, Parkinson's, Huntington's, and Amyotrophic lateral sclerosis. This review emphasizes the need for advancements in nanoformulation techniques to enhance the therapeutic efficacy of natural compounds like quassin, suggesting a similar research trajectory for quassin's applications in neurodegenerative disease management (Vishwas et al., 2022).
Zukünftige Richtungen
Quassinoids have gained considerable recognition for their diverse biological properties and their synthetically challenging, highly oxygenated polycyclic structures . Future research could focus on the total synthesis of quassinoids or contribute key new methods for the construction of significant substructural elements .
Eigenschaften
IUPAC Name |
(1S,2S,6S,7S,9R,13R,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.02,7.013,17]heptadeca-4,14-diene-3,11,16-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-10-7-14(26-5)20(25)22(4)12(10)8-15-21(3)13(9-16(23)28-15)11(2)18(27-6)17(24)19(21)22/h7,10,12-13,15,19H,8-9H2,1-6H3/t10-,12+,13+,15-,19+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXSVZRTUWBHC-LBTVDEKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30878613 | |
| Record name | Quassin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,12-Dimethoxypicrasa-2,12-diene-1,11,16-trione | |
CAS RN |
76-78-8 | |
| Record name | (+)-Quassin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quassin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrasa-2,12-diene-1,11,16-trione, 2,12-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quassin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30878613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,6aR,7aS,8S,11aS,11bS,11cS)-1,3a,4,5,6a,7,7a,8,11,11a,11b,11c-dodecahydro-2,10-dimethoxy-3,8,11a,11c-tetramethyldibenzo[de,g]chromene-1,5,11-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUASSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1YAK6QGK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



